Cas no 2228240-76-2 (2-1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutylacetic acid)

2-1-(1-エチル-1H-1,2,4-トリアゾール-5-イル)シクロブチル酢酸は、シクロブチル基とトリアゾール環を有する特異な構造を持つカルボン酸誘導体です。この化合物は、医薬品中間体や農薬開発において重要な役割を果たす可能性があり、高い生物学的活性が期待されます。分子内に剛直なシクロブチル骨格と極性の高いトリアゾール環を併せ持つため、標的タンパク質との特異的相互作用が可能です。また、カルボキシル基の存在により、さらなる化学修飾のための反応性サイトを提供します。この構造的特徴から、創薬化学分野での応用が注目されています。

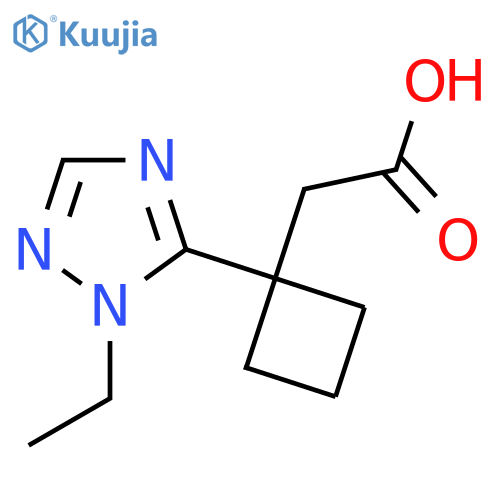

2228240-76-2 structure

商品名:2-1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutylacetic acid

2-1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutylacetic acid

- 2228240-76-2

- 2-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutyl]acetic acid

- EN300-1779055

-

- インチ: 1S/C10H15N3O2/c1-2-13-9(11-7-12-13)10(4-3-5-10)6-8(14)15/h7H,2-6H2,1H3,(H,14,15)

- InChIKey: MAARCKBHANFJOB-UHFFFAOYSA-N

- ほほえんだ: OC(CC1(C2=NC=NN2CC)CCC1)=O

計算された属性

- せいみつぶんしりょう: 209.116426730g/mol

- どういたいしつりょう: 209.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 68Ų

2-1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1779055-10.0g |

2-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutyl]acetic acid |

2228240-76-2 | 10g |

$7065.0 | 2023-06-02 | ||

| Enamine | EN300-1779055-2.5g |

2-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutyl]acetic acid |

2228240-76-2 | 2.5g |

$3220.0 | 2023-09-20 | ||

| Enamine | EN300-1779055-1.0g |

2-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutyl]acetic acid |

2228240-76-2 | 1g |

$1643.0 | 2023-06-02 | ||

| Enamine | EN300-1779055-0.25g |

2-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutyl]acetic acid |

2228240-76-2 | 0.25g |

$1513.0 | 2023-09-20 | ||

| Enamine | EN300-1779055-0.5g |

2-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutyl]acetic acid |

2228240-76-2 | 0.5g |

$1577.0 | 2023-09-20 | ||

| Enamine | EN300-1779055-5g |

2-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutyl]acetic acid |

2228240-76-2 | 5g |

$4764.0 | 2023-09-20 | ||

| Enamine | EN300-1779055-1g |

2-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutyl]acetic acid |

2228240-76-2 | 1g |

$1643.0 | 2023-09-20 | ||

| Enamine | EN300-1779055-10g |

2-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutyl]acetic acid |

2228240-76-2 | 10g |

$7065.0 | 2023-09-20 | ||

| Enamine | EN300-1779055-0.05g |

2-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutyl]acetic acid |

2228240-76-2 | 0.05g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1779055-5.0g |

2-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutyl]acetic acid |

2228240-76-2 | 5g |

$4764.0 | 2023-06-02 |

2-1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutylacetic acid 関連文献

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

2228240-76-2 (2-1-(1-ethyl-1H-1,2,4-triazol-5-yl)cyclobutylacetic acid) 関連製品

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬